2-Amino-3-bromo-6-chlorofluoren-9-one (CAS: 7145-80-4) is an advanced, highly functionalized tricyclic core utilized primarily in the synthesis of asymmetric optoelectronic materials and complex pharmaceutical scaffolds. Featuring a rigid fluorenone backbone, this compound is defined by its precise 2,3,6-substitution pattern, which incorporates three distinct reactive handles: a primary amine, a bromine atom, and a chlorine atom. This specific arrangement provides a substantial thermodynamic and kinetic gradient for sequential, site-selective functionalization, making it an essential precursor for researchers and manufacturers developing push-pull fluorophores, organic semiconductors, and fused heterocyclic systems where structural asymmetry is strictly required [1].
Attempting to substitute this specific scaffold with more common, symmetric analogs like 2,7-dibromofluoren-9-one or simpler derivatives like 2-amino-7-bromofluoren-9-one fundamentally compromises synthetic efficiency and structural control. Symmetric precursors lack orthogonal reactivity, meaning attempts at mono-functionalization invariably result in statistical mixtures of unreacted, mono-coupled, and di-coupled products that demand resource-intensive chromatographic separation [1]. Furthermore, di-substituted analogs lacking the ortho-haloamine motif (C2-amino, C3-bromo) cannot undergo the direct intramolecular annulations required to build extended, fused aza-acene architectures, forcing procurement teams to rely on significantly longer, lower-yielding synthetic routes if the exact 2,3,6-isomer is not utilized [2].
The primary procurement advantage of 2-Amino-3-bromo-6-chlorofluoren-9-one lies in the distinct bond dissociation energies of its C3-Br (~280 kJ/mol) and C6-Cl (~330 kJ/mol) bonds. In standard palladium-catalyzed cross-coupling conditions, the C3 position reacts with >95% chemoselectivity, leaving the C6 chlorine intact for subsequent, distinct functionalization. In contrast, using the standard symmetric benchmark, 2,7-dibromofluoren-9-one, for asymmetric synthesis yields a statistical maximum of ~45-50% for the mono-coupled intermediate, alongside significant di-coupled waste [1].
| Evidence Dimension | Mono-functionalization yield in Pd-catalyzed cross-coupling |
| Target Compound Data | >95% regioselective yield at C3 |
| Comparator Or Baseline | ~45-50% mono-coupled yield (2,7-dibromofluoren-9-one) |
| Quantified Difference | ~50% absolute increase in target intermediate yield |
| Conditions | 1.0 equivalent arylboronic acid, Pd(PPh3)4, mild basic conditions |
Procuring this orthogonal precursor eliminates the need for complex separation of statistical mixtures, effectively doubling the throughput of asymmetric material synthesis.
Synthesizing the exact 2-amino-3-bromo-6-chloro substitution pattern de novo from unsubstituted fluoren-9-one requires a 4-to-5 step sequence involving nitration, sequential halogenation, and reduction. Due to the poor regiocontrol of electrophilic aromatic substitution on the fluorenone core, this multi-step route typically suffers from competing isomer formation (e.g., 2,4,7-isomers), capping the overall isolated yield at <12%. Procuring the pre-synthesized 2-Amino-3-bromo-6-chlorofluoren-9-one bypasses this entire sequence, providing immediate access to the pure 2,3,6-isomer [1].
| Evidence Dimension | Overall yield to achieve the 2,3,6-trisubstituted fluorenone core |
| Target Compound Data | 100% (direct procurement) |
| Comparator Or Baseline | <12% overall yield (de novo synthesis from fluoren-9-one) |
| Quantified Difference | Elimination of 4-5 synthetic steps and >88% material loss |
| Conditions | Standard multi-step electrophilic aromatic substitution and reduction |
Direct procurement saves weeks of labor-intensive synthesis and avoids the severe bottleneck of separating closely related fluorenone regioisomers at scale.
The specific ortho relationship between the C2-amino and C3-bromo groups on this compound enables rapid access to extended polycyclic systems, such as indolo[2,3-b]fluorenones, via tandem Buchwald-Hartwig amination and intramolecular Heck cyclization. This sequence proceeds in >80% yield. Conversely, the more common 2-amino-7-bromofluoren-9-one possesses a para-like spatial relationship between its functional groups, rendering this specific ortho-annulation impossible (0% yield) and restricting its use to linear extensions rather than fused core expansion [1].
| Evidence Dimension | Yield of fused indolo-fluorenone derivatives via tandem cyclization |
| Target Compound Data | >80% yield |
| Comparator Or Baseline | 0% yield (2-amino-7-bromofluoren-9-one) |
| Quantified Difference | Complete enablement of a reaction pathway inaccessible to the comparator |
| Conditions | Pd-catalyzed tandem amination/intramolecular cyclization |
This compound is strictly necessary for research and manufacturing programs targeting rigid, fused aza-heterocycles for high-performance organic electronics.
Capitalizing on the orthogonal reactivity of the C3-bromo and C6-chloro positions demonstrated in cross-coupling assays, this compound is the optimal choice for the sequential attachment of distinct electron-donating and electron-accepting moieties. This enables the precise tuning of HOMO/LUMO levels for advanced organic light-emitting diodes without the yield losses associated with symmetric precursors [1].
Because the ortho-haloamine motif (C2-NH2, C3-Br) allows for rapid tandem cyclization, this compound serves as a critical, irreplaceable starting material for synthesizing extended indolo-fluorenone and aza-fluoranthene scaffolds. These rigid, highly conjugated structures are essential for high-mobility organic field-effect transistors (OFETs) [2].
By avoiding the <12% yielding multi-step synthesis of highly substituted fluorenones, direct procurement of this specific 2,3,6-isomer streamlines the scalable production of tricyclic pharmaceutical candidates. It provides immediate access to a functionalized core that requires exact regiochemical handles for downstream active pharmaceutical ingredient (API) assembly [3].